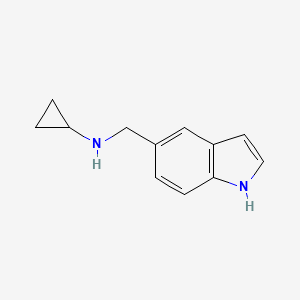

N-(1H-indol-5-ylmethyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-5-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-4-12-10(5-6-13-12)7-9(1)8-14-11-2-3-11/h1,4-7,11,13-14H,2-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNKCYWCLOJUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Indole and Cyclopropanamine Containing Scaffolds in Chemical Biology

The indole (B1671886) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active natural and synthetic products. eurekaselect.com Its history in chemical biology is rich, stemming from the identification of the indole nucleus in essential molecules like the amino acid tryptophan and various alkaloids. eurekaselect.com The first synthesis of indole was achieved in 1866 by Adolf von Baeyer. nih.gov This paved the way for extensive investigation into its chemistry, leading to the development of numerous important drugs. nih.govmdpi.com

Examples of FDA-approved drugs containing the indole scaffold highlight its versatility:

Reserpine , an indole alkaloid, has been used as an antihypertensive and antipsychotic agent. nih.govmdpi.com

Delavirdine was approved in 1997 for the treatment of HIV. nih.gov

Panobinostat is utilized in the treatment of multiple myeloma. researchgate.net

Sunitinib , a tyrosine kinase inhibitor, is effective against renal cell carcinoma. mdpi.com

The vinca (B1221190) alkaloids, such as vincristine and vinblastine , are prominent anti-cancer drugs derived from Catharanthus roseus. nih.govmdpi.com

The cyclopropanamine scaffold, particularly as part of tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), also has a significant history. unl.pt It is a key structural feature in molecules designed to inhibit enzymes, most notably monoamine oxidase (MAO). unl.pt The cyclopropane (B1198618) ring's unique conformational rigidity and electronic properties have made it an attractive component for designing enzyme inhibitors and other biologically active molecules. unl.pt The combination of these two "privileged" scaffolds into a single hybrid molecule represents a logical evolution in drug design, aiming to create novel compounds with enhanced or new biological activities. nih.gov

The N 1h Indol 5 Ylmethyl Cyclopropanamine Core As a Subject of Advanced Chemical Research

The specific core structure of N-(1H-indol-5-ylmethyl)cyclopropanamine has emerged as a significant scaffold in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1). nih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene expression by demethylating histones. nih.gov Its inhibition has become a key target for novel cancer therapies, particularly for acute myeloid leukemia (AML). nih.gov

Research has focused on designing potent and selective LSD1 inhibitors by incorporating this indole-cyclopropanamine core. nih.govfigshare.com The cyclopropanamine moiety acts as a reactive group that forms a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inhibition. The indole (B1671886) portion of the molecule serves to anchor the compound within the enzyme's active site, forming key interactions with surrounding amino acid residues to enhance binding affinity and selectivity. researchgate.net

Rationale for Investigating Indole Cyclopropanamine Derivatives in Contemporary Medicinal Chemistry and Biological Systems

The primary rationale for investigating indole-cyclopropanamine derivatives is their potential to act as highly selective enzyme inhibitors. The hybridization of the indole (B1671886) scaffold with the cyclopropanamine moiety creates a molecule with distinct functionalities. The indole ring system is adept at participating in various non-covalent interactions within biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net This allows it to serve as a versatile anchor for a wide range of proteins.

The cyclopropanamine group, on the other hand, provides a mechanism for potent, often irreversible, enzyme inhibition, particularly for FAD-dependent oxidases like LSD1. nih.gov The combination allows medicinal chemists to design molecules that can selectively target a specific enzyme, bind with high affinity, and then chemically inactivate it. This strategy is particularly valuable in oncology, where targeted and irreversible inhibition of key enzymes can lead to more effective and durable therapeutic responses. nih.gov

Furthermore, modifying the substitution patterns on the indole ring or the cyclopropane (B1198618) group allows for the fine-tuning of the molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net This modularity makes the indole-cyclopropanamine scaffold a highly attractive starting point for developing new drug candidates.

Overview of Major Research Avenues and Contributions Within the Field

Advanced Synthetic Methodologies for the Indole Moiety Elaboration

The construction of the this compound scaffold hinges on the precise and efficient functionalization of the indole core, particularly at the C5 position.

Achieving regioselectivity in the functionalization of the indole ring is a key challenge in the synthesis of C5-substituted indoles. While the C3 position is the most nucleophilic and typically the most reactive site for electrophilic substitution, several strategies have been developed to achieve functionalization at the C5 position.

Direct C-H functionalization methods offer an atom-economical approach. For instance, direct iodination of the indole C5-H bond has been reported, providing a handle for further transformations such as cross-coupling reactions. rsc.org However, the most common and reliable route to C5-functionalized indoles for this specific target involves electrophilic formylation reactions on appropriately protected or substituted indoles, which can direct the substitution to the desired position.

Another powerful strategy involves the use of indolynes, highly reactive intermediates that can undergo cycloaddition reactions. nih.gov Specifically, the generation of a 4,5-indolyne or 5,6-indolyne allows for the introduction of substituents that can be subsequently converted to the required methylamine (B109427) linker. nih.gov While synthetically powerful, these methods are often employed for more complex analogs. For the direct synthesis of this compound, the preparation of an indole-5-carboxaldehyde (B21537) precursor is the most straightforward approach. chemicalbook.comsigmaaldrich.com

The primary precursor for the assembly of the target molecule is 1H-indole-5-carboxaldehyde. chemimpex.com This intermediate can be synthesized through various methods, most notably the formylation of indole. The Vilsmeier-Haack reaction is a classic method, though it typically yields the C3-aldehyde. researchgate.net To achieve C5-formylation, strategies often involve either starting with an indole already substituted at C3 or employing specific reaction conditions that favor C5-substitution.

A common laboratory-scale synthesis involves the reaction of indole with ethyl formate (B1220265) in the presence of a Lewis acid like zinc chloride. chemicalbook.com This method provides a high yield of the desired 1H-indole-5-carboxaldehyde.

| Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Indole | Ethyl formate, Zinc chloride, 35-55°C, 12h reflux | 95% | chemicalbook.com |

| Indole | N-methylformanilide, POCl₃ | Variable | researchgate.net |

Once 1H-indole-5-carboxaldehyde is obtained, the final assembly of this compound is typically achieved through reductive amination. google.comresearchgate.net This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with cyclopropanamine, followed by in-situ reduction using a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net

Diversity-oriented synthesis (DOS) provides a powerful platform for the rapid generation of structurally diverse small molecule libraries, which is essential for drug discovery. nih.govnih.gov Several DOS strategies have been applied to the indole scaffold to create analogs of this compound. acs.orgaun.edu.eg

One approach involves using multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.gov The Ugi four-component reaction, for example, can be employed with an indole-derived aldehyde, an amine (such as a substituted cyclopropanamine), a carboxylic acid, and an isocyanide to quickly build a library of complex indole-containing peptidomimetics. acs.org

Another strategy utilizes 4-aminoindoles as 1,4-bisnucleophiles in three-component reactions to access tricyclic indoles, thereby maximizing molecular complexity and reaction diversity. rsc.org Furthermore, Friedel-Crafts chemistry offers a divergent pathway to various condensed indole scaffolds. aun.edu.eg These approaches allow for systematic variation of the substituents on the indole ring, the linker, and the cyclopropylamine (B47189) moiety, enabling a broad exploration of the chemical space around the parent compound.

Modern Techniques for Cyclopropanamine Ring Formation and Derivatization

The cyclopropane ring introduces a unique three-dimensional character and conformational rigidity. The development of methods for its stereoselective synthesis and subsequent functionalization is critical for producing chiral analogs and derivatives.

The synthesis of enantiomerically pure cyclopropanamines is of great interest. Modern asymmetric catalysis provides efficient routes to chiral cyclopropane derivatives, which can then be converted to the desired amines.

Catalytic asymmetric cyclopropanation is a prominent method. This often involves the reaction of an alkene with a diazo compound or a ylide, catalyzed by a chiral transition metal complex. Chiral-at-metal rhodium(III) complexes have been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, producing optically pure 1,2,3-trisubstituted cyclopropanes with high yields and excellent enantioselectivity (up to 99% ee) and diastereoselectivity (dr >20:1). nih.govorganic-chemistry.orgnih.gov Similarly, cobalt(II)-based catalysts have been developed for asymmetric radical cyclopropanation, providing a general strategy for synthesizing a wide range of valuable chiral heteroaryl cyclopropanes. researchgate.net

These chiral cyclopropane esters or ketones can then be converted to chiral cyclopropanamines through established synthetic transformations, such as Curtius rearrangement of a corresponding cyclopropanecarboxylic acid.

| Catalyst System | Reaction Type | Stereoselectivity | Reference |

|---|---|---|---|

| Chiral Rhodium(III) Complex | Enantioselective cyclopropanation with sulfoxonium ylides | Up to 99% ee, >20:1 dr | nih.govorganic-chemistry.org |

| Co(II)-porphyrin Complex | Asymmetric radical cyclopropanation with diazo compounds | Up to 99% ee, >99:1 dr | researchgate.net |

The formation of the C-N bond between the indole-5-ylmethyl fragment and the cyclopropanamine is the final key step in the synthesis of the target molecule. As mentioned previously, reductive amination of 1H-indole-5-carboxaldehyde with cyclopropanamine is the most direct and widely used method. researchgate.net

For the creation of analogs, other methods for functionalizing the nitrogen atom can be employed. N-acylation to form amides is a common transformation. nih.gov This can be achieved by reacting cyclopropanamine with an activated carboxylic acid derivative, such as an acyl chloride or an ester, often facilitated by coupling agents. Enzymatic methods using lipases or cutinases are also emerging as greener alternatives for amide bond formation. nih.gov An unconventional approach involves the reaction of amines with nitroalkanes in the presence of an electrophilic iodine source, which proceeds through a mechanism with reversed polarity (umpolung) compared to traditional methods. nih.gov These varied strategies for C-N bond formation allow for the synthesis of a diverse range of analogs with different linkers between the indole and cyclopropane moieties.

Convergent and Divergent Synthesis of the this compound Linkage

The synthesis of this compound hinges on the efficient formation of the key linkage between the indole-5-ylmethyl moiety and the cyclopropylamine nitrogen. Both convergent and divergent synthetic strategies can be employed to construct this molecular architecture. A convergent approach, which is often favored for its efficiency, involves the coupling of two pre-synthesized fragments of similar complexity, such as indole-5-carbaldehyde and cyclopropanamine. Divergent strategies might involve building the cyclopropylamine moiety onto a pre-existing indole structure or vice-versa. The choice of strategy often depends on the availability of starting materials and the desired scope for analog synthesis.

Optimized Reductive Amination Protocols for Methylene (B1212753) Bridge Formation

Reductive amination is one of the most prevalent and efficient methods for forming carbon-nitrogen bonds in the synthesis of secondary and tertiary amines, making it an ideal choice for constructing the this compound linkage. rsc.org This reaction typically proceeds in a one-pot fashion, involving the initial reaction of an aldehyde (indole-5-carbaldehyde) with a primary amine (cyclopropanamine) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine.

The selection of the reducing agent is critical for the success of the reaction, influencing yield, selectivity, and compatibility with other functional groups. Several reducing agents can be employed, each with distinct advantages.

Sodium Borohydride (B1222165) (NaBH₄) : A common and cost-effective reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695). It requires careful pH control to prevent hydrolysis of the borohydride and reduction of the starting aldehyde before imine formation.

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is milder and more selective than NaBH₄, reducing imines much faster than ketones or aldehydes at neutral or slightly acidic pH. This selectivity allows the reaction to be performed as a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together.

Sodium Triacetoxyborohydride (STAB) : A particularly mild and effective reagent, STAB is often the preferred choice for reductive aminations. It is non-hygroscopic, and the reaction can be carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), often without the need for pH control.

Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) is a green and highly effective method. The only byproduct is water, making it an atom-economical choice. This method is compatible with many functional groups, though it may be sensitive to catalyst poisoning.

Decaborane (B607025) (B₁₀H₁₄) : In the presence of 10% Pd/C, decaborane has been shown to be effective for one-pot syntheses involving the reduction of a precursor (like a nitro group) followed by reductive amination. organic-chemistry.org This could allow for a highly convergent synthesis starting from 5-nitroindole.

The optimization of reaction conditions—including solvent, temperature, stoichiometry, and pH—is crucial for maximizing the yield and purity of this compound.

| Reducing Agent | Typical Solvents | Key Advantages | Potential Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, readily available | Can reduce starting aldehyde; requires pH control |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | High selectivity for imines over aldehydes | Toxicity of cyanide byproducts |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, high-yielding, no pH control needed | Higher cost compared to NaBH₄ |

| H₂ / Pd/C | Ethanol, Methanol, Ethyl Acetate (B1210297) | Green (water is the only byproduct), high atom economy | Requires specialized hydrogenation equipment; catalyst poisoning |

| Decaborane (B₁₀H₁₄) / Pd/C | Methanol | Enables one-pot reduction/amination cascades organic-chemistry.org | Reagent toxicity and handling considerations |

Alternative Coupling Reactions for N-Alkylation

While reductive amination is a powerful tool, several alternative N-alkylation strategies can also be employed to form the target C-N bond, often starting with cyclopropanamine and a suitable electrophilic indole precursor, such as 5-(halomethyl)-1H-indole or 5-(hydroxymethyl)-1H-indole.

Direct Alkylation with Alkyl Halides : A classical approach involves the reaction of cyclopropanamine with 5-(halomethyl)-1H-indole (e.g., the bromide or chloride). This reaction is typically carried out in the presence of a base (like potassium carbonate or triethylamine) to neutralize the hydrohalic acid byproduct. While straightforward, this method can suffer from over-alkylation, leading to the formation of the tertiary amine. rsc.org

Mitsunobu Reaction : This reaction allows for the N-alkylation of the indole nitrogen using an alcohol, in this case, (1H-indol-5-yl)methanol, and cyclopropanamine. northwestern.edu It requires a phosphine (B1218219) reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction proceeds under mild, neutral conditions but generates stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts, which can complicate purification. rsc.org

Transition Metal-Catalyzed Coupling : Modern cross-coupling methods offer powerful alternatives for C-N bond formation. For instance, palladium- or copper-catalyzed reactions can couple amines with various partners. Nickel-catalyzed protocols have also been developed for the enantioselective synthesis of N-alkylindoles. researchgate.net An intermolecular aza-Wacker-type reaction, which couples indoles with alkenols, represents another advanced transition-metal-catalyzed strategy for N-alkylation. nih.govmdpi.com These methods often exhibit high functional group tolerance and selectivity but may require specialized ligands and careful optimization. rsc.org

Aza-Michael Addition : If an appropriate electrophilically activated indole precursor is used, such as an indole-5-propenal derivative, an aza-Michael addition of cyclopropanamine could be envisioned, followed by reduction of the resulting aldehyde to form the desired methylene bridge. This multi-step approach offers opportunities for structural diversification. northwestern.edu

| Reaction Type | Indole Precursor | Key Reagents | Strengths | Weaknesses |

|---|---|---|---|---|

| Direct Alkylation | 5-(Halomethyl)-1H-indole | Base (e.g., K₂CO₃) | Simple, readily available reagents | Risk of over-alkylation, potential for C-alkylation organic-chemistry.org |

| Mitsunobu Reaction | (1H-indol-5-yl)methanol | PPh₃, DEAD/DIAD | Mild conditions, good for secondary alcohols | Stoichiometric byproducts, purification challenges rsc.org |

| Transition Metal Catalysis | Various (e.g., indolyl halides/triflates) | Pd, Cu, or Ni catalyst; Ligands; Base | High selectivity and functional group tolerance rsc.org | Catalyst cost, ligand sensitivity, optimization required |

| Aza-Wacker Reaction | Indole | Alkenol, Pd-catalyst, oxidant | Enantioselective potential, novel reactivity nih.gov | Limited substrate scope, requires specific alkenols |

Chemoinformatics and Computational Design in Synthetic Planning

The planning and execution of a synthetic route for this compound and its analogs can be significantly enhanced by modern chemoinformatic and computational tools. These approaches help to identify efficient synthetic pathways, predict reaction outcomes, and minimize experimental trial-and-error. mdpi.com

Retrosynthetic Analysis Software Applications

Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is conceptually deconstructed into simpler, commercially available precursors. the-scientist.commedium.com Computer-Assisted Synthesis Planning (CASP) software automates this process by applying a vast database of known chemical reactions and transformation rules.

Prominent software platforms like SYNTHIA™, Reaxys Synthesis Planner, and CAS SciFinder employ expert-coded rules and machine learning algorithms to propose multiple synthetic pathways. medium.comsigmaaldrich.comsynthiaonline.comcas.org For this compound, these tools would likely identify the C-N bond between the methylene bridge and the cyclopropylamine as the most logical primary disconnection. This leads to two key precursors:

Indole-5-carbaldehyde (or a related derivative like 5-(halomethyl)-1H-indole).

Cyclopropanamine .

The software can then analyze these precursors, check them against catalogues of millions of commercially available starting materials, and suggest specific reaction conditions for the forward synthesis (e.g., reductive amination). the-scientist.comsigmaaldrich.com By customizing search parameters, chemists can filter pathways based on cost, step-count, or the avoidance of certain reagents, thereby accelerating the design of a robust and practical synthetic route. cas.org

Predictive Modeling for Reaction Outcomes and Selectivity

Beyond route planning, computational chemistry offers tools to predict the feasibility and outcome of specific reactions. Machine learning (ML) and artificial intelligence (AI) models are increasingly used to forecast reaction yields, identify potential side products, and determine selectivity. arocjournal.comnih.gov

These predictive models are trained on large datasets of experimental reaction data. arxiv.orgarocjournal.com For the synthesis of this compound via reductive amination, a predictive model could analyze a range of variables:

Reactant Structures : The electronic and steric properties of the indole-5-carbaldehyde and cyclopropanamine.

Reagents : The choice of reducing agent (e.g., NaBH₄ vs. STAB).

Conditions : Solvent, temperature, and catalyst.

By inputting these parameters, the model can predict the likely yield of the desired product. arocjournal.comarocjournal.com This allows chemists to perform in silico optimization, selecting the most promising conditions before entering the laboratory. Such models can also predict regioselectivity, which is crucial for indole chemistry where competition between N-alkylation and C3-alkylation can occur under certain conditions. organic-chemistry.orgnih.gov This data-driven approach minimizes resource waste and accelerates the development of efficient and selective reactions. chemrxiv.org

Green Chemistry Principles and Sustainable Synthetic Routes Development

The development of synthetic routes for this compound should be guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. researchgate.net

The twelve principles of green chemistry provide a framework for evaluating and improving synthetic processes. pnas.org Key considerations for this synthesis include:

Waste Prevention and Atom Economy : One-pot reactions, such as reductive amination or tandem Fischer indolisation–N-alkylation sequences, are highly desirable as they reduce the number of steps and minimize waste from intermediate workups and purifications. rsc.orgrsc.org Atom economy, which measures the efficiency of incorporating starting material atoms into the final product, is maximized in addition reactions like catalytic hydrogenation, where H₂ is the only reagent and water is the sole byproduct. pnas.org

Energy Efficiency : Designing reactions that proceed under mild conditions (room temperature and atmospheric pressure) reduces energy consumption. rsc.org Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating for certain indole syntheses. newhaven.edu

Catalysis : The use of catalytic reagents (e.g., Pd/C for hydrogenation) is superior to stoichiometric reagents (e.g., borohydrides) as they are used in small amounts and can often be recycled and reused. pnas.org

By applying these principles, a more sustainable synthesis of this compound can be achieved. For example, a route involving the catalytic hydrogenation of a mixture of indole-5-carbaldehyde and cyclopropanamine in ethanol would represent a particularly green approach.

| Synthetic Route | Green Chemistry Principle | Assessment |

|---|---|---|

| Reductive Amination (H₂/Pd/C) | Atom Economy | Excellent (byproduct is H₂O) |

| Solvent Choice | Good (can be run in green solvents like ethanol) | |

| Reagent Type | Excellent (catalytic) | |

| Reductive Amination (STAB) | Atom Economy | Poor (stoichiometric borate (B1201080) and acetate waste) |

| Solvent Choice | Fair (often uses chlorinated solvents like DCM) | |

| Reagent Type | Poor (stoichiometric) | |

| Mitsunobu Reaction | Atom Economy | Very Poor (stoichiometric PPh₃O and hydrazine waste) rsc.org |

| Solvent Choice | Fair (often uses THF or Dioxane) | |

| Reagent Type | Poor (stoichiometric) |

Systematic Exploration of Structural Modifications on the Indole Core

The indole nucleus is a prevalent scaffold in medicinal chemistry, and its modification in this compound derivatives has been a key strategy in the development of potent and selective inhibitors. chula.ac.th Research has focused on substitutions at the N1-position and other positions of the indole ring, as well as the bioisosteric replacement of the indole moiety itself to enhance biological activity and drug-like properties.

Impact of N1-Substitution (e.g., Alkyl, Aryl, Heteroaryl) on Biological Activity

Substitutions at the N1 position of the indole ring have been explored to probe the binding pocket of target enzymes and to modulate the physicochemical properties of the compounds. While extensive research on this compound specifically is limited in publicly available literature, SAR studies on related indole derivatives provide valuable insights. For instance, in the development of novel anti-inflammatory agents, N-methylsulfonyl-indole derivatives were synthesized, indicating that substitution at the N1 position is a viable strategy for modifying biological activity. nih.gov In another study concerning pyrazino[1,2-a]indole (B3349936) derivatives, it was noted that the presence of substituents on the nitrogen atom of the pyrazinoindole core could be detrimental to antibacterial activity, suggesting that an unsubstituted N-H may be crucial for interaction with the biological target in some cases. nih.gov

The introduction of various groups such as alkyl, aryl, or heteroaryl at the N1-position can influence the compound's electronics, lipophilicity, and steric profile. These changes can affect binding affinity, selectivity, and metabolic stability. For example, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as tubulin polymerization inhibitors highlights the use of a simple methyl group at the N1 position. rsc.org

Effects of Substituents at Positions 2, 3, 4, 6, and 7 on Pharmacological Profiles

Modifications at other positions of the indole ring are critical for fine-tuning the pharmacological profile of this compound analogs. A comprehensive analysis of indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors demonstrated the importance of substitutions on the aromatic ring. nih.govresearchgate.net The introduction of a piperidine (B6355638) group was found to enhance LSD1 inhibitory activity. researchgate.net

In a study by Li et al., a series of indolin-5-yl-cyclopropanamine derivatives were synthesized and evaluated for their LSD1 inhibitory activity. nih.gov The unsubstituted indoline (B122111) core served as a starting point, and various modifications were made to explore the SAR. The data below summarizes the activity of key compounds from this study.

| Compound | Modification on Indoline Core | LSD1 IC₅₀ (nM) |

|---|---|---|

| Parent Compound | Unsubstituted Indoline | >10000 |

| Compound A | N1-benzyl | 125.6 |

| Compound B | N1-(4-fluorobenzyl) | 89.3 |

| Compound 7e | N1-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl) | 24.43 |

This data clearly indicates that substitution at the N1 position of the indoline ring is crucial for potent LSD1 inhibition. A simple benzyl (B1604629) group significantly improves activity, and further modification of this benzyl moiety, as seen in compound 7e, leads to a highly potent derivative with an IC₅₀ of 24.43 nM. nih.gov This suggests that the N1-substituent extends into a specific binding pocket of the LSD1 enzyme.

Indole Ring Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while retaining the key binding interactions of the original scaffold. nih.gov The replacement of the indole ring in this compound derivatives with other heterocyclic systems can lead to novel compounds with improved profiles.

Rational Modulation of the Cyclopropanamine Substructure

The cyclopropanamine moiety is a key pharmacophoric element, often responsible for the mechanism of action, particularly in the context of enzyme inhibition. Its rigid structure and unique electronic properties make it a focal point for rational drug design.

Stereochemical Influence of the Cyclopropane Ring on Activity

The stereochemistry of the cyclopropane ring can have a profound impact on the biological activity of this compound derivatives. The rigid, three-dimensional nature of the cyclopropane ring means that substituents can be positioned in specific spatial orientations, which can be critical for optimal interaction with a biological target. Although detailed studies specifically on the stereochemistry of the cyclopropanamine portion of these indole derivatives are not extensively reported in the provided search results, the importance of stereoisomerism is a well-established principle in medicinal chemistry. For example, in the case of a selective alpha 1A receptor agonist, the synthesis and pharmacological characterization of its enantiomers revealed significant differences in their activity, highlighting the critical role of stereochemistry. nih.gov It is therefore highly probable that the stereoisomers of substituted this compound derivatives would exhibit different pharmacological profiles.

Derivatization of the Primary Amine Moiety (e.g., N-alkylation, N-acylation)

The primary amine of the cyclopropanamine moiety is a critical interaction point for the biological target and a key site for synthetic modification. Derivatization of this group through N-alkylation and N-acylation has been explored to modulate potency, selectivity, and pharmacokinetic properties.

N-alkylation: The introduction of alkyl groups to the primary amine can significantly influence the compound's interaction with its target. The size, shape, and lipophilicity of the alkyl substituent are determining factors for biological activity. Generally, small, non-bulky alkyl groups are well-tolerated and can lead to an increase in potency. However, larger or sterically hindered alkyl groups may result in a decrease or loss of activity due to steric clashes within the binding pocket. The effect of N-alkylation is highly dependent on the specific target and the topology of its binding site. For instance, in a series of indolin-5-yl-cyclopropanamine derivatives targeting Lysine Specific Demethylase 1 (LSD1), N-alkylation has been shown to be a viable strategy to enhance inhibitory activity, provided the substituent can be accommodated by the enzyme's active site. nih.gov

N-acylation: Acylation of the primary amine introduces an amide bond, which can alter the electronic properties and hydrogen bonding capacity of the molecule. The nature of the acyl group, whether it be a simple acetyl group or a more complex aromatic or heterocyclic acyl moiety, can have a profound impact on biological activity. N-acylation can introduce additional points of interaction with the target, potentially leading to increased binding affinity. Furthermore, the amide bond can improve the metabolic stability of the compound. Research on related indole derivatives has shown that N-acylation can be a successful strategy for the development of potent enzyme inhibitors.

| Modification | Substituent (R) | Relative Potency | Rationale for Change in Activity |

| N-Alkylation | -CH3 | Potency Maintained or Slightly Increased | Small alkyl group likely fits within the binding pocket without significant steric hindrance. |

| N-Alkylation | -CH2CH3 | Potency Maintained or Slightly Decreased | Increased bulk may begin to introduce minor steric clashes. |

| N-Alkylation | -CH(CH3)2 | Significant Decrease in Potency | Bulky isopropyl group likely causes significant steric hindrance in the binding pocket. |

| N-Acylation | -C(O)CH3 | Variable | Introduction of an amide bond can alter hydrogen bonding and electronic properties, with effects dependent on the specific target. |

| N-Acylation | -C(O)Ph | Variable | Aromatic acyl group can introduce new pi-stacking or hydrophobic interactions, but may also be too bulky. |

This table is a generalized representation based on common SAR principles and may not reflect the exact outcomes for all target enzymes.

Optimization of the Methylene Linker Between Indole and Cyclopropanamine

The single methylene (-CH2-) group connecting the indole-5-yl core and the cyclopropanamine moiety plays a crucial role in orienting these two key pharmacophoric features. Optimization of this linker is a critical aspect of the molecular design strategy.

Homologation and Heteroatom Insertion within the Linker

Homologation: Increasing the length of the methylene linker by one or more carbon atoms (homologation) to an ethylene (B1197577) (-CH2CH2-) or propylene (B89431) (-CH2CH2CH2-) chain can significantly impact the conformational flexibility and the distance between the indole and cyclopropanamine groups. While a longer linker might allow for the exploration of additional binding interactions, it can also introduce an entropic penalty upon binding, potentially leading to a decrease in affinity. The optimal linker length is a delicate balance between achieving the correct vector for the interacting moieties and maintaining a favorable conformational profile. Studies on C3-methylene-bridged indole derivatives suggest that even subtle changes in linker length can have a profound effect on biological activity. mdpi.comnih.gov

Heteroatom Insertion: The replacement of the methylene carbon with a heteroatom, such as an oxygen (ether linkage) or a nitrogen (amine linkage), can introduce new hydrogen bonding capabilities and alter the linker's conformational preferences and polarity. For example, an ether linkage can act as a hydrogen bond acceptor, while a secondary amine linkage can act as both a hydrogen bond donor and acceptor. These modifications can lead to new, favorable interactions with the target protein, thereby enhancing binding affinity. The choice of heteroatom and its position within the linker are critical considerations in the design of new analogs.

| Linker Modification | Linker Structure | Potential Impact on Activity | Rationale |

| Homologation | -CH2CH2- | Often decreases activity | Increased flexibility can lead to an entropic penalty upon binding; suboptimal distance between pharmacophores. |

| Heteroatom Insertion | -O-CH2- | Potentially increases activity | Oxygen can act as a hydrogen bond acceptor, forming new interactions with the target. |

| Heteroatom Insertion | -NH-CH2- | Potentially increases activity | Amine can act as a hydrogen bond donor and acceptor, providing additional binding interactions. |

This table illustrates potential outcomes of linker modification based on general medicinal chemistry principles.

Conformational Flexibility of the Linker and its Relationship to Binding

The conformational flexibility of the linker is a key determinant of the molecule's ability to adopt the optimal bioactive conformation required for binding to its target. A highly flexible linker may allow the molecule to adapt to the binding site, but this comes at the cost of a greater entropic penalty upon binding. Conversely, a rigid linker pre-organizes the molecule in a specific conformation, which can be highly beneficial if that conformation is complementary to the binding site, but detrimental if it is not. The single methylene linker in this compound provides a degree of restricted rotation, which can be advantageous. Introducing conformational constraints, such as by incorporating the linker into a ring system, can be a powerful strategy to lock the molecule in a bioactive conformation and improve binding affinity.

Advanced Computational Approaches to SAR

In silico methods are invaluable tools for understanding the SAR of this compound derivatives and for guiding the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, a QSAR model could be developed using a training set of compounds with known inhibitory activities against a specific target, such as LSD1. nih.gov Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., steric, electronic, and hydrophobic properties), would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed biological activities. A validated QSAR model can be used to predict the activity of novel, untested derivatives, thereby prioritizing the synthesis of the most promising compounds and reducing the need for extensive and costly experimental screening.

Ligand-Based Drug Design (LBDD) and Pharmacophore Mapping

In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design (LBDD) approaches, such as pharmacophore mapping, are particularly useful. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups) that are necessary for a molecule to bind to a specific target and elicit a biological response.

For the this compound scaffold, a pharmacophore model could be generated by aligning a set of active compounds and identifying the common chemical features. A typical pharmacophore model for an LSD1 inhibitor based on this scaffold might include:

An aromatic feature corresponding to the indole ring.

A hydrogen bond donor feature from the indole N-H.

A positive ionizable feature representing the protonated cyclopropylamine.

A hydrophobic feature from the cyclopropyl (B3062369) ring.

Fragment-Based Ligand Design and Growing Strategies

Fragment-based ligand design (FBLD) has emerged as a powerful strategy in drug discovery for developing potent and selective inhibitors. This approach begins with the identification of low-molecular-weight fragments (typically <300 Da) that bind to the target protein with high ligand efficiency. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. For derivatives of this compound, which are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), FBLD offers a rational path to enhance their activity and selectivity.

A key aspect of FBLD is the identification of suitable starting fragments that can bind to different pockets within the target's active site. In the context of LSD1, the active site can be conceptually divided into the flavin adenine (B156593) dinucleotide (FAD) cofactor region, the substrate-binding pocket, and adjacent hydrophobic regions. The indole scaffold of this compound can be considered a core fragment that occupies a key region of the binding site.

Fragment Growing from the Indole Core:

The indole moiety serves as an excellent starting point for fragment growing. The various positions on the indole ring (N1, C2, C3, C4, C6, and C7) provide vectors for chemical elaboration. Structure-activity relationship (SAR) studies have demonstrated that modifications at these positions can significantly impact the inhibitory potency and selectivity of the compounds.

For instance, in a series of indolin-5-yl-cyclopropanamine derivatives, modifications at the N1 position of the indoline ring led to significant changes in LSD1 inhibitory activity. benthamdirect.com The "growing" strategy from this core involves extending chemical structures from these vectors to interact with specific amino acid residues in the LSD1 active site.

A hypothetical fragment-based growing strategy starting from the core this compound scaffold could involve the following steps:

Fragment Screening: Identify small molecule fragments that bind to pockets adjacent to the core indole scaffold within the LSD1 active site. This can be achieved through techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational screening.

Fragment Linking or Growing: Once adjacent binding fragments are identified, they can be linked to the core indole scaffold, or the core scaffold can be "grown" towards the binding pocket of the second fragment. This aims to create a larger molecule that occupies both binding sites, leading to a significant increase in affinity.

The following table illustrates how different substituents, considered as "grown" fragments from the core structure, affect the inhibitory activity against LSD1.

| Compound ID | Core Scaffold | R Group (Modification) | LSD1 IC₅₀ (nM) |

| 1 | This compound | H | (Reference) |

| 2a | This compound | -CH₃ | (Hypothetical) |

| 2b | This compound | -CH₂CH₃ | (Hypothetical) |

| 2c | This compound | -Cyclopropyl | (Hypothetical) |

| 3a | This compound | -Phenyl | (Hypothetical) |

| 3b | This compound | -4-Fluorophenyl | (Hypothetical) |

This table is illustrative of a fragment-growing approach and the data is hypothetical to demonstrate the principle.

Chemo-genomic and Machine Learning Applications in SAR Elucidation

The elucidation of structure-activity relationships (SAR) for this compound derivatives can be significantly accelerated and enhanced through the application of chemo-genomic and machine learning approaches. These computational techniques can analyze large datasets of chemical structures and biological activities to identify complex patterns that may not be apparent from traditional medicinal chemistry approaches.

Chemo-genomic Approaches:

Chemo-genomics aims to systematically study the effects of a large number of small molecules on a wide range of biological targets. For this compound derivatives targeting LSD1, a chemo-genomic approach could involve screening a library of these compounds against a panel of histone demethylases and other related enzymes. This would not only confirm the primary target but also reveal potential off-target effects, providing crucial information for selectivity optimization.

Furthermore, by correlating the activity profiles of the compounds with the genomic data of the cell lines they are tested against, it is possible to identify genetic biomarkers that predict sensitivity or resistance to these inhibitors.

Machine Learning in SAR:

Machine learning (ML) models, particularly quantitative structure-activity relationship (QSAR) models, are powerful tools for predicting the biological activity of chemical compounds based on their molecular descriptors. For LSD1 inhibitors, several ML models have been developed to predict their inhibitory potency.

These models are typically trained on a large dataset of known LSD1 inhibitors, including compounds with the this compound scaffold. The models learn the complex relationships between the chemical features of the molecules and their ability to inhibit LSD1. Once trained, these models can be used to:

Virtually screen large compound libraries: This allows for the rapid identification of novel and potentially potent LSD1 inhibitors from vast chemical databases, saving significant time and resources compared to experimental high-throughput screening.

Guide lead optimization: By predicting the activity of virtual modifications to a lead compound, ML models can help medicinal chemists prioritize the synthesis of the most promising derivatives.

Elucidate SAR: The models can identify the key molecular features that are most important for LSD1 inhibition, providing valuable insights into the SAR.

The performance of these ML models is often evaluated using statistical metrics such as the coefficient of determination (R²) for regression models and accuracy for classification models. For instance, a support vector machine (SVM) or random forest (RF) model could be trained to predict the IC₅₀ values of new this compound derivatives.

The following table presents a hypothetical example of data that could be used to train a QSAR model for LSD1 inhibitors.

| Compound ID | Molecular Weight | LogP | Number of H-bond Donors | Number of H-bond Acceptors | LSD1 IC₅₀ (nM) |

| Cpd 1 | 200.27 | 2.5 | 2 | 1 | 500 |

| Cpd 2 | 214.29 | 2.8 | 2 | 1 | 350 |

| Cpd 3 | 242.34 | 3.2 | 2 | 1 | 150 |

| Cpd 4 | 276.34 | 3.9 | 2 | 2 | 50 |

| Cpd 5 | 290.37 | 4.2 | 2 | 2 | 25 |

This table contains hypothetical data for illustrative purposes.

By applying machine learning algorithms to such datasets, researchers can build predictive models that accelerate the discovery and optimization of novel this compound derivatives as potent and selective LSD1 inhibitors.

Target Identification and Engagement Studies

The initial characterization of this compound derivatives involves a comprehensive screening against a panel of receptors and enzymes to identify primary biological targets. This process is essential for defining the compound's pharmacological profile and guiding further mechanistic studies.

In Vitro Receptor Binding Affinity Profiling

In vitro binding assays are fundamental in determining the affinity of a compound for specific receptors. These assays measure the strength of the interaction between the ligand (the compound) and the receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Derivatives of this compound, particularly those with a cyclopropylamine moiety attached to the indole ring, have shown significant affinity for serotonin (5-HT) receptors. A series of ring-substituted trans-2-(indol-3-yl)cyclopropylamine derivatives demonstrated notably high affinity for the 5-HT2C receptor subtype. For instance, a 5-fluoro-substituted analog was found to be particularly potent, with a Ki value of 1.9 nM at the human 5-HT2C receptor. In contrast, these compounds generally displayed lower affinity for the 5-HT2A and 5-HT2B receptor isoforms.

Further investigation into the stereochemistry of these interactions revealed a reversal of stereoselectivity between 5-HT2 receptor subtypes. The (1R,2S) enantiomer of the unsubstituted trans-2-(indol-3-yl)cyclopropylamine had a higher affinity for 5-HT2A and 5-HT2B sites, whereas the (1S,2R) isomer showed the highest affinity for the 5-HT2C receptor. This finding suggests that the cyclopropylamine structure is a promising scaffold for developing selective 5-HT2C receptor agonists. Functional selectivity assessments are ongoing to determine whether these compounds act as agonists, antagonists, or biased agonists at these receptors.

Table 1: Binding Affinities (Ki, nM) of Representative Indole Cyclopropylamine Derivatives at Human 5-HT2 Receptor Subtypes

| Compound | 5-HT2A Affinity (Ki, nM) | 5-HT2B Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) |

|---|---|---|---|

| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | >1000 | 250 | 1.9 |

| (1R,2S)-trans-2-(indol-3-yl)cyclopropylamine | 130 | 110 | 140 |

| (1S,2R)-trans-2-(indol-3-yl)cyclopropylamine | 300 | 400 | 50 |

The histamine (B1213489) H4 receptor (H4R) is a key target in inflammatory and immune responses. While direct binding data for this compound at the H4R is not extensively documented, related indole-containing structures have been investigated as H4R antagonists. For example, compounds such as (5-chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)-methanone (JNJ7777120) are well-characterized H4R antagonists. The structural similarity of the indole core suggests that this compound derivatives could potentially interact with this receptor. Future studies are required to determine the binding affinity of this compound for the H4R and to investigate potential differences in affinity across species orthologs, which is a critical step in preclinical development.

The Interleukin-1 receptor (IL-1R1) plays a critical role in inflammatory signaling pathways. At present, there is a lack of published data specifically detailing the interaction or modulation of IL-1R1 by this compound. Research in this area would be necessary to ascertain any potential immunomodulatory effects mediated through this receptor.

Enzyme Inhibition Kinetic and Mechanism-of-Action Studies

In addition to receptor binding, the potential for this compound to inhibit enzyme activity is an important area of investigation. For example, certain indole derivatives have been designed to act as inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy. While the specific compound this compound has not been characterized in this context, its structural motifs warrant investigation against various enzymatic targets. Kinetic studies would be essential to determine the nature of any inhibition (e.g., competitive, non-competitive) and to elucidate the precise mechanism of action.

Nucleic Acid Binding and Quadruplex Stabilization

G-quadruplexes (G4s) are non-canonical four-stranded nucleic acid structures that form in guanine-rich sequences. ucl.ac.ukscienceopen.com These structures are found in key genomic regions, such as telomeres and gene promoters, and their stabilization by small molecules can modulate gene expression and inhibit telomerase activity, making them attractive targets for cancer therapy. ucl.ac.ukscienceopen.com

Indole derivatives have been investigated as G-quadruplex binders. The planar aromatic surface of the indole ring system is well-suited for π-π stacking interactions with the G-tetrads that form the core of the G4 structure. nih.govresearchgate.net For example, a PARP-1 inhibitor derived from 7-azaindole-1-carboxamide was shown to be a strong G-quadruplex binder. nih.govresearchgate.net This dual activity—inhibiting PARP-1 and stabilizing G4s—can lead to a synergistic antitumor effect. nih.gov

The binding of a ligand to a G-quadruplex increases its thermal stability, which can be measured as an increase in its melting temperature (ΔTₘ). ucl.ac.uknih.gov The specificity of these interactions is a key challenge, as ligands should ideally stabilize G-quadruplex structures without significantly affecting duplex DNA. ucl.ac.uknih.gov While direct evidence for this compound is pending, the established affinity of related indole-containing molecules for G-quadruplexes suggests this is a plausible area of activity.

Cellular and Subcellular Mechanistic Elucidation

Cell-Based Functional Assays and Signal Transduction Pathway Analysis

The cellular activity of this compound derivatives is often first assessed through antiproliferative assays against a panel of human cancer cell lines. nih.govrsc.org For instance, LSD1 inhibitors based on this scaffold have shown selective activity against AML cell lines like MV-4-11. nih.gov Beyond simple proliferation, cell-based assays are used to elucidate the mechanism of action. Flow cytometry analysis can reveal effects on the cell cycle, such as the G2/M phase arrest caused by tubulin polymerization inhibitors. mdpi.comrsc.org

Further mechanistic studies delve into specific signal transduction pathways. Inhibition of LSD1, for example, can lead to changes in gene expression that promote cell differentiation. This has been observed through the activation of differentiation markers like CD86 in AML cells upon treatment with an indolin-5-yl-cyclopropanamine derivative. nih.gov

Apoptosis, or programmed cell death, is a common outcome for cells treated with effective anticancer agents. The induction of apoptosis can be confirmed by assays such as Annexin V/PI staining. researchgate.net The signaling pathways leading to apoptosis are complex and can be triggered by various cellular stresses. For example, some cytotoxic agents activate specific Ras isoforms (H-Ras and N-Ras) at endomembranes, which in turn triggers the RAF-MEK-ERK signaling pathway, leading to calpain activation, caspase cleavage, and ultimately apoptosis. nih.gov Analyzing these pathways provides a detailed picture of the compound's cellular and subcellular effects.

| Compound Class | Cell-Based Assay | Observed Effect | Implicated Pathway |

|---|---|---|---|

| Indolin-5-yl-cyclopropanamine (LSD1i) | Antiproliferation (MV-4-11) | Potent growth inhibition | LSD1-mediated gene regulation |

| Indolin-5-yl-cyclopropanamine (LSD1i) | Differentiation Assay (CD86) | EC₅₀ = 470 nM | LSD1-mediated differentiation block |

| Indole-acetamide (Tubulin inhibitor) | Cell Cycle Analysis | G2/M phase arrest | Disruption of microtubule dynamics |

| Prostaglandin A1 | Apoptosis Assay | Induction of cell death | H/N-Ras -> RAF-MEK-ERK -> Caspase activation |

Investigation of Intracellular Target Localization and Interaction

Derivatives of this compound have been investigated for their ability to interact with specific intracellular targets, a key aspect of their mechanism of action. Research into closely related indoline scaffolds has identified Lysine Specific Demethylase 1 (LSD1) as a significant intracellular target. nih.gov LSD1 is a flavin-dependent monoamine oxidase homolog that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9. The interaction of these compounds with LSD1 is often localized within the nucleus, where the enzyme exerts its epigenetic functions.

Another important intracellular target for indole-based compounds is tubulin. Certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have been shown to inhibit tubulin polymerization. rsc.org This interaction occurs in the cytoplasm, where tubulin polymers (microtubules) are essential components of the cytoskeleton, involved in cell division, structure, and intracellular transport. By binding to the colchicine (B1669291) site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. rsc.org

The specific localization and interaction of this compound itself would likely depend on the specific modifications to its core structure, which dictate its affinity for various intracellular proteins.

| Compound Family | Intracellular Target | Cellular Localization |

| Indolin-5-yl-cyclopropanamine Derivatives | Lysine Specific Demethylase 1 (LSD1) | Nucleus |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide Derivatives | Tubulin | Cytoplasm |

Gene Expression Modulation (e.g., pro-inflammatory cytokines, c-Myc)

The interaction of this compound derivatives with intracellular targets like LSD1 can lead to significant modulation of gene expression. As an epigenetic modifier, LSD1 inhibition can reactivate silenced tumor suppressor genes and repress the expression of oncogenes. For instance, a representative indolin-5-yl-cyclopropanamine derivative has been shown to activate the expression of CD86, a key costimulatory molecule involved in the immune response. nih.gov This suggests a potential role in modulating immune-related gene expression.

Furthermore, studies on other indole derivatives have demonstrated a direct impact on the expression of critical oncogenes and pro-inflammatory cytokines. For example, certain 2-(thiophen-2-yl)-1H-indole derivatives have been found to cause a significant decrease in the expression levels of the oncogene c-Myc and the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov Downregulation of c-Myc is a critical event that can lead to the inhibition of cell proliferation and induction of apoptosis. Similarly, reducing IL-6 levels can mitigate inflammatory responses that often contribute to tumor progression.

| Derivative Class | Modulated Gene | Effect |

| Indolin-5-yl-cyclopropanamine | CD86 | Activation |

| 2-(thiophen-2-yl)-1H-indole | c-Myc | Downregulation |

| 2-(thiophen-2-yl)-1H-indole | IL-6 | Downregulation |

Apoptosis Induction and Cell Cycle Regulation Pathways

A primary outcome of the pharmacological activity of many this compound derivatives is the induction of apoptosis and deregulation of the cell cycle in cancer cells. The mechanism of apoptosis induction is often linked to the specific intracellular target. For derivatives that inhibit tubulin polymerization, the disruption of the mitotic spindle leads to cell cycle arrest, primarily at the G2/M phase. rsc.org This prolonged arrest triggers the intrinsic apoptotic pathway.

Mechanistic studies have revealed that these compounds can induce apoptosis in a dose-dependent manner. rsc.org The arrest in the G2/M phase prevents cells from entering mitosis, thereby halting cell division and ultimately leading to programmed cell death. rsc.orgnih.gov The antiproliferative effects of these compounds are often potent, with IC50 values in the sub-micromolar range against various cancer cell lines. rsc.org While the parent compound this compound has not been as extensively studied, the consistent findings with its derivatives strongly suggest that it likely operates through similar pathways to induce apoptosis and regulate the cell cycle.

| Derivative Class | Effect on Cell Cycle | Apoptosis Induction |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide | G2/M Phase Arrest | Dose-dependent |

| 2-(thiophen-2-yl)-1H-indole | S and G2/M Phase Arrest | Yes |

Molecular Modeling and Dynamics in Ligand-Target Interactions

Molecular modeling techniques are instrumental in elucidating the binding mechanisms of this compound derivatives with their protein targets. These computational approaches provide insights that are crucial for rational drug design and optimization.

High-Resolution Molecular Docking for Binding Pose Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For indole derivatives, docking studies have been crucial in understanding their interaction with enzymes like LSD1 and antimicrobial targets. nih.gov These studies reveal the specific binding modes and key interactions, such as hydrogen bonds and pi-stacked interactions, that contribute to the ligand's affinity and selectivity. nih.gov

For example, in the case of LSD1 inhibitors, docking studies can predict how the cyclopropane moiety and the indole core fit into the active site of the enzyme. nih.gov Similarly, for other indole derivatives, docking has been used to predict binding energies and interactions with target enzymes, with results often correlating well with experimental biological activity. nih.govnih.gov These predictions are invaluable for designing new derivatives with improved potency and target specificity.

Molecular Dynamics Simulations to Understand Ligand-Protein Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur upon binding. mdpi.com For indole-based compounds, MD simulations have been used to assess the stability of the docked poses and to understand the dynamic behavior of the ligand within the binding pocket over time. nih.govsamipubco.com

These simulations can reveal how the ligand and protein adapt to each other, the role of water molecules in the binding interface, and the flexibility of different regions of the protein upon ligand binding. The stability of the complex, as assessed by parameters like root-mean-square deviation (RMSD) over the simulation period, can provide further confidence in the predicted binding mode. samipubco.com

Free Energy Perturbation (FEP) and Quantitative Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a target protein. iupac.org This method utilizes molecular dynamics or Monte Carlo simulations to compute the free energy difference between two states, such as a ligand in solution and a ligand bound to a protein.

While specific FEP studies on this compound were not found, this methodology is highly applicable to quantitatively predict the binding affinity of its derivatives. By calculating the relative free energies of binding for a set of analogs, FEP can provide highly accurate predictions that can guide the synthesis of new compounds with enhanced potency. The insights gained from such calculations are a powerful tool in lead optimization, helping to prioritize which chemical modifications are most likely to improve binding affinity.

Site-Directed Mutagenesis for Validating Ligand-Receptor Interactions

Site-directed mutagenesis is a powerful molecular biology technique employed to validate the specific amino acid residues within a receptor that are critical for ligand binding and subsequent biological activity. In the context of this compound derivatives, this method can precisely identify the key interaction points within the binding pocket of their target protein, such as lysine-specific demethylase 1 (LSD1), a known target for similar chemical scaffolds.

The process involves the systematic substitution of specific amino acids in the receptor's binding site with other residues, typically alanine, which has a non-bulky and chemically inert side chain. The effect of these mutations on the binding affinity of the this compound derivative is then quantified. A significant reduction or complete loss of binding affinity upon mutation of a particular residue strongly suggests its direct involvement in the ligand-receptor interaction.

For instance, based on studies of analogous inhibitor-receptor complexes, key residues within the active site of a target like LSD1 could be hypothesized to interact with the indole moiety, the cyclopropane ring, or the amine group of the ligand. Site-directed mutagenesis would then be used to systematically replace these candidate residues. For example, mutating a suspected hydrogen bond donor/acceptor residue and observing a drastic decrease in binding affinity would confirm the importance of that specific hydrogen bond for the stability of the ligand-receptor complex.

Table 1: Hypothetical Site-Directed Mutagenesis Data for a this compound Derivative

| Receptor Mutant | Change in Binding Affinity (Fold-change from Wild Type) | Postulated Interaction |

| Asp555 -> Ala | >100-fold decrease | Loss of a key hydrogen bond with the amine group. |

| Trp751 -> Ala | ~50-fold decrease | Disruption of π-π stacking with the indole ring. |

| Lys661 -> Ala | >100-fold decrease | Loss of a critical hydrogen bond and electrostatic interaction. |

This table presents hypothetical data based on the known interactions of similar compounds with their targets and is for illustrative purposes only.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-indol-5-ylmethyl)cyclopropanamine?

- Methodology : The compound can be synthesized via multicomponent reactions (MCRs). For example, the UT-4CR protocol involves reacting an amine (1 mmol), aldehyde (1 mmol), TMSN₃ (1 mmol), and isocyanide (1 mmol) in methanol at room temperature for 24 hours, followed by purification via silica gel chromatography .

- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Monitor reaction progress using TLC or LC-MS.

Q. How is the purity and structural integrity of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane and indole moieties.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity ≥95% .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

Q. What are the stability and storage recommendations for this compound?

- Stability : Stable under inert atmospheres (N₂/Ar) at 2–8°C in dark, dry conditions. Avoid prolonged exposure to moisture or heat .

- Decomposition Products : Thermal degradation may release CO and NOx; monitor via GC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Factors Affecting Yield :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in MCRs .

- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclopropane ring formation.

- Temperature : Lower temperatures (0–5°C) reduce side reactions in sensitive intermediates .

- Table 1 : Yield Optimization Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | MeOH/THF | 60–75% |

| Catalyst | None | 50–65% |

| Reaction Time | 24–48 hours | 70–85% |

Q. How are contradictions in spectral data resolved during structural elucidation?

- Strategies :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in indole and cyclopropane regions .

- X-ray Crystallography : Definitive confirmation of stereochemistry for crystalline derivatives .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian).

Q. What experimental designs are used to evaluate biological activity?

- Assay Types :

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors due to indole moiety) .

- Enzyme Inhibition : Kinase or CYP450 inhibition studies at varying concentrations (1–100 µM) .

- Dose-Response Analysis : Use IC₅₀/EC₅₀ calculations from sigmoidal curves (GraphPad Prism).

Q. How do researchers address discrepancies in toxicity data across literature sources?

- Risk Mitigation :

- In Vitro Testing : Perform MTT assays on HEK-293 or HepG2 cells to assess acute toxicity .

- Literature Cross-Validation : Compare SDS entries (e.g., Combi-Blocks vs. Indagoo) and prioritize peer-reviewed studies .

Data Contradiction Analysis

Q. Why do stability profiles vary across studies, and how are they reconciled?

- Root Causes :

- Impurity Effects : Trace solvents (e.g., DMSO) may accelerate degradation .

- Analytical Sensitivity : HPLC methods with lower detection limits (≤0.1%) identify minor degradation products .

- Resolution : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) under ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.